![molecular formula C19H18N4OS B1672961 N-(4-乙氧基苯基)-4-(2-甲基咪唑并[1,2-a]吡啶-3-基)噻唑-2-胺 CAS No. 315703-52-7](/img/structure/B1672961.png)

N-(4-乙氧基苯基)-4-(2-甲基咪唑并[1,2-a]吡啶-3-基)噻唑-2-胺

描述

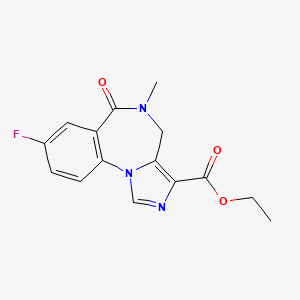

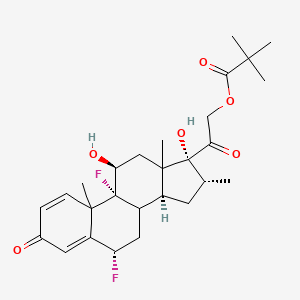

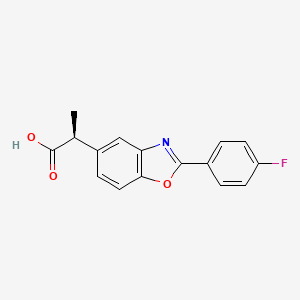

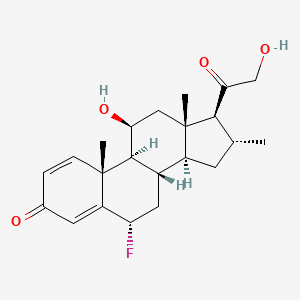

“N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a bicyclic compound consisting of an imidazole ring fused with a pyridine ring . This core is substituted with a thiazol-2-amine and a 4-ethoxyphenyl group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized from α-bromoketones and 2-aminopyridines . The reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the imidazo[1,2-a]pyridine core and the substituents. The imidazo[1,2-a]pyridine core is a bicyclic structure that can contribute to the rigidity of the molecule .Chemical Reactions Analysis

The chemical reactions of this compound are likely to be influenced by the functional groups present. For instance, the amine group in thiazol-2-amine could potentially undergo reactions typical of amines, such as protonation, alkylation, or acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .科学研究应用

Cancer Therapy: Hedgehog Pathway Inhibition

JK184 is recognized for its potent inhibition of the Hedgehog (Hh) signaling pathway, which plays a critical role in the development and progression of various cancers. It specifically inhibits Gli, a key component in the Hh pathway, showing promise for cancer therapeutics . This inhibition can lead to the suppression of tumor growth and is particularly effective in treating cancers where the Hh pathway is aberrantly activated.

Breast Cancer Treatment: Autophagy Regulation

In breast cancer research, JK184 has been found to induce cell death by dysregulating autophagy in a dose- and time-dependent manner . The compound induces autophagy via inhibiting the Akt/mTOR pathway in breast cancer cells, suggesting that a combination of JK184 with an autophagy inhibitor could be a potential therapeutic strategy .

Drug Delivery Systems: Polymeric Micelles

The development of aqueous formulations of JK184 has led to the creation of biodegradable polymeric micelles that encapsulate the compound. These micelles improve the cytotoxicity and cellular uptake compared to the free drug, inducing more apoptosis and blocking proliferation in tumor cells . This encapsulation also enhances the anti-tumor activity by affecting the proliferation, migration, and invasion of endothelial cells .

Pancreatic Cancer Research: Hedgehog Signaling Disruption

JK184 micelles have shown strong tumor growth inhibitory effects in pancreatic cancer models. Histological analysis indicates that these micelles induce more apoptosis, decrease microvessel density, and reduce the expression of CD31, Ki67, and VEGF in tumor tissues . This suggests a highly inhibitory effect on Hh activity, which is crucial in pancreatic carcinoma treatment.

Molecular Mechanism Studies: Microtubule Assembly Inhibition

JK184 has been identified as a potent inhibitor of microtubule assembly, which is a novel finding in the study of its molecular mechanisms. This property could have implications for understanding the dual roles of microtubule-depolymerizing agents in regulating transcription factors within the Hh pathway .

Combination Therapies: Enhancing Antitumor Effects

Research indicates that the cytoprotective autophagy induced by JK184 can compromise its antiproliferative effect. Therefore, combining JK184 with an autophagy inhibitor not only potentiates its antitumor effects but also opens up new avenues for combination therapies in cancer treatment .

作用机制

Target of Action

JK184 primarily targets the Hedgehog (Hh) signaling pathway , a critical regulator of embryonic patterning . It is known to inhibit the glioma-dependent transcriptional activity within this pathway . JK184 can also bind and inhibit alcohol dehydrogenase 7 (Adh7) .

Mode of Action

JK184 acts as a potent inhibitor of microtubule assembly . It can either negatively or positively regulate the Gli family of transcription factors, depending on the mechanism by which the pathway is activated . JK184’s interaction with its targets leads to changes in the cellular processes regulated by these targets.

Biochemical Pathways

JK184’s primary effect is on the Hedgehog signaling pathway . It inhibits the pathway by destabilizing microtubules . JK184 also affects the Akt/mTOR pathway in breast cancer cells, inducing autophagy .

Pharmacokinetics

While JK184 shows potent anti-proliferative activity in tumor models, it has a poor pharmacokinetic profile and bioavailability . Its circulation time in the blood is prolonged when entrapped in polymeric micelles .

Result of Action

JK184 intervention induces cell death involving the dysregulation of autophagy in a dose- and time-dependent manner . It has been shown to induce more apoptosis and block proliferation of certain tumor cells . JK184 also exerts antitumor activities and strongly synergizes with certain therapies in vivo .

Action Environment

The environment can influence the action, efficacy, and stability of JK184. For instance, JK184 encapsulated in polymeric micelles shows a stronger inhibition of Gli expression in the Hedgehog signaling pathway, which plays an important role in pancreatic carcinoma . This suggests that the formulation of JK184 can significantly impact its therapeutic effectiveness.

属性

IUPAC Name |

N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c1-3-24-15-9-7-14(8-10-15)21-19-22-16(12-25-19)18-13(2)20-17-6-4-5-11-23(17)18/h4-12H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYXIPOUVGDTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360042 | |

| Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine | |

CAS RN |

315703-52-7 | |

| Record name | JK184 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315703527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JK184 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。